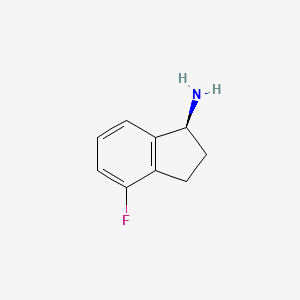

(S)-4-Fluoro-2,3-dihydro-1H-inden-1-amine

Description

BenchChem offers high-quality (S)-4-Fluoro-2,3-dihydro-1H-inden-1-amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (S)-4-Fluoro-2,3-dihydro-1H-inden-1-amine including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

(1S)-4-fluoro-2,3-dihydro-1H-inden-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10FN/c10-8-3-1-2-7-6(8)4-5-9(7)11/h1-3,9H,4-5,11H2/t9-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SIIMRBDZNUKOAC-VIFPVBQESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=C(C1N)C=CC=C2F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CC2=C([C@H]1N)C=CC=C2F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10FN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80654580 | |

| Record name | (1S)-4-Fluoro-2,3-dihydro-1H-inden-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80654580 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

151.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

946053-90-3 | |

| Record name | (1S)-4-Fluoro-2,3-dihydro-1H-inden-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80654580 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis and Characterization of (S)-4-Fluoro-2,3-dihydro-1H-inden-1-amine

For Researchers, Scientists, and Drug Development Professionals

Introduction

(S)-4-Fluoro-2,3-dihydro-1H-inden-1-amine is a chiral building block of significant interest in medicinal chemistry and drug development. Its rigid, fluorinated indane scaffold is a valuable pharmacophore found in a variety of biologically active molecules. The stereochemistry at the C1 position is crucial for the desired pharmacological activity, making the enantioselective synthesis of the (S)-enantiomer a critical aspect of its utilization in drug discovery programs.[1][2] The fluorine substituent can enhance metabolic stability, binding affinity, and bioavailability of drug candidates.[1]

This technical guide provides a comprehensive overview of the state-of-the-art methodologies for the asymmetric synthesis and detailed characterization of (S)-4-Fluoro-2,3-dihydro-1H-inden-1-amine, tailored for researchers and professionals in the field.

Asymmetric Synthesis Strategies

The enantioselective synthesis of (S)-4-fluoro-1-aminoindane can be effectively achieved through several modern synthetic approaches. This guide will focus on two of the most powerful and widely adopted methods: enzymatic transamination and asymmetric transfer hydrogenation.

Enzymatic Transamination: A Biocatalytic Approach

Enzymatic transamination has emerged as a highly efficient and environmentally benign method for the asymmetric synthesis of chiral amines.[3][4] Transaminase enzymes catalyze the transfer of an amino group from a donor molecule to a ketone substrate with high stereoselectivity. For the synthesis of (S)-4-Fluoro-2,3-dihydro-1H-inden-1-amine, a transaminase enzyme is used to convert the prochiral ketone, 4-fluoro-1-indanone, into the desired (S)-amine.

Workflow for Enzymatic Transamination

Figure 1: General workflow for the enzymatic transamination of 4-fluoro-1-indanone.

Detailed Protocol: Enzymatic Transamination

-

Buffer and Reagent Preparation:

-

Prepare a 100 mM Tris-HCl buffer (pH 9.0).

-

To the buffer, add a glucose dehydrogenase (GDH) for cofactor regeneration, D-glucose (100 mM), and NADP+ (1 mM).

-

Add the desired amine donor, such as isopropylamine (250 mM), and 2% (v/v) DMSO to aid in substrate solubility.[5]

-

-

Enzyme Reaction:

-

To the prepared buffer solution, add the purified transaminase enzyme (1 mg/mL).

-

Add 4-fluoro-1-indanone (5 mM) to initiate the reaction.

-

Incubate the reaction mixture at 25°C with shaking (220 rpm) for 24-48 hours.[5]

-

-

Reaction Monitoring and Work-up:

-

Monitor the reaction progress by chiral HPLC or GC-MS.

-

Once the reaction is complete, quench the reaction by adding 10 M NaOH.

-

Extract the product with an organic solvent such as ethyl acetate or tert-butyl methyl ether.[5]

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

-

Purification:

-

Purify the crude product by column chromatography on silica gel to obtain pure (S)-4-Fluoro-2,3-dihydro-1H-inden-1-amine.

-

Asymmetric Transfer Hydrogenation: A Powerful Chemical Tool

Asymmetric transfer hydrogenation (ATH) of imines is a highly effective method for the synthesis of chiral amines.[1][2] This approach involves the in-situ formation of an imine from 4-fluoro-1-indanone and an ammonia source, followed by enantioselective reduction using a chiral catalyst, typically a chiral phosphoric acid, and a hydride source like Hantzsch ester.

Workflow for Asymmetric Transfer Hydrogenation

Figure 2: General workflow for the asymmetric transfer hydrogenation of a 4-fluoro-1-indanone-derived imine.

Detailed Protocol: Asymmetric Transfer Hydrogenation

-

Imine Formation and ATH Reaction:

-

In a reaction vessel under an inert atmosphere, dissolve 4-fluoro-1-indanone (1.0 equiv.) in a suitable solvent such as toluene.

-

Add an ammonia source, for example, ammonium acetate, and a dehydrating agent.

-

Add the chiral phosphoric acid catalyst (e.g., a BINOL-derived phosphoric acid) (1-5 mol%).[2][6][7]

-

Add the Hantzsch ester as the hydride source (1.2 equiv.).[6][7]

-

Stir the reaction mixture at room temperature for 24-48 hours.

-

-

Reaction Monitoring and Work-up:

-

Monitor the reaction progress by TLC or LC-MS.

-

Upon completion, concentrate the reaction mixture under reduced pressure.

-

-

Purification:

-

Purify the residue by flash column chromatography on silica gel using a suitable eluent system (e.g., dichloromethane/methanol with triethylamine) to afford the desired (S)-4-Fluoro-2,3-dihydro-1H-inden-1-amine.

-

Comprehensive Characterization

Thorough characterization is essential to confirm the identity, purity, and enantiomeric excess of the synthesized (S)-4-Fluoro-2,3-dihydro-1H-inden-1-amine.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a fundamental technique for the structural elucidation of organic molecules.[8]

Protocol for NMR Analysis:

-

Sample Preparation: Dissolve approximately 5-10 mg of the purified product in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

-

Instrumentation: Acquire ¹H, ¹³C, and ¹⁹F NMR spectra on a 400 MHz or higher field NMR spectrometer.

-

Data Analysis: Analyze the chemical shifts, coupling constants, and integration to confirm the structure of the target compound.

Expected NMR Data

| Nucleus | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |

| ¹H | 7.20-6.90 | m | Aromatic-H | |

| ¹H | 4.50-4.40 | t | H-1 | |

| ¹H | 3.10-2.90 | m | H-3 | |

| ¹H | 2.50-2.30 | m | H-2 | |

| ¹³C | 162.0 (d) | d | J(C,F) ≈ 245 | C-4 |

| ¹³C | 145.0 (d) | d | J(C,F) ≈ 3 | C-7a |

| ¹³C | 135.0 (d) | d | J(C,F) ≈ 8 | C-3a |

| ¹³C | 128.0 (d) | d | J(C,F) ≈ 8 | Aromatic C-H |

| ¹³C | 120.0 (d) | d | J(C,F) ≈ 3 | Aromatic C-H |

| ¹³C | 114.0 (d) | d | J(C,F) ≈ 22 | Aromatic C-H |

| ¹³C | 55.0 | C-1 | ||

| ¹³C | 35.0 | C-3 | ||

| ¹³C | 30.0 | C-2 | ||

| ¹⁹F | -115.0 | s | Ar-F |

Note: The exact chemical shifts and coupling constants may vary depending on the solvent and other experimental conditions.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight of the compound.

Protocol for Mass Spectrometry:

-

Sample Preparation: Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol or acetonitrile).

-

Instrumentation: Analyze the sample using an electrospray ionization (ESI) mass spectrometer.

-

Expected Result: The mass spectrum should show a prominent peak corresponding to the protonated molecule [M+H]⁺ at m/z = 152.08.

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is the gold standard for determining the enantiomeric purity (enantiomeric excess, e.e.) of a chiral compound.[9][10][11]

Protocol for Chiral HPLC Analysis:

-

Instrumentation: Use an HPLC system equipped with a chiral stationary phase (CSP) column and a UV detector.

-

Column: A polysaccharide-based chiral column, such as a Chiralpak AD-H or Chiralcel OD-H, is often effective for this class of compounds.

-

Mobile Phase: A typical mobile phase for normal phase chiral HPLC is a mixture of n-hexane and isopropanol with a small amount of a basic additive like diethylamine (e.g., n-hexane/isopropanol/diethylamine, 90:10:0.1, v/v/v).

-

Flow Rate: A flow rate of 1.0 mL/min is commonly used.

-

Detection: Monitor the elution of the enantiomers using a UV detector at a suitable wavelength (e.g., 254 nm).

-

Analysis: The two enantiomers will have different retention times. The enantiomeric excess can be calculated from the peak areas of the two enantiomers. For the (S)-enantiomer, the major peak will correspond to its retention time.

Conclusion

The enantioselective synthesis of (S)-4-Fluoro-2,3-dihydro-1H-inden-1-amine is a critical process for its application in drug discovery. This guide has detailed two robust and highly efficient methods, enzymatic transamination and asymmetric transfer hydrogenation, for the preparation of this valuable chiral building block. The provided protocols, along with the comprehensive characterization techniques, offer a solid foundation for researchers to produce and validate this important compound with high stereochemical purity. The choice of synthetic method will depend on the specific requirements of the research, including scale, available resources, and desired sustainability profile.

References

-

Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from [Link]

-

Gao, F., et al. (2022). A Mechanistic Study of Asymmetric Transfer Hydrogenation of Imines on a Chiral Phosphoric Acid Derived Indium Metal-Organic Framework. Molecules, 27(23), 8244. [Link]

-

de Vries, J. G., & Mršić, N. (2011). Organocatalytic asymmetric transfer hydrogenation of imines. Catalysis Science & Technology, 1(5), 727-735. [Link]

-

Wang, D., et al. (2024). Chiral phosphoric acid-catalyzed transfer hydrogenation of 3,3-difluoro-3H-indoles. Beilstein Journal of Organic Chemistry, 20, 205–211. [Link]

-

AZoM. (2019). 1H, 19F, and 13C Analysis in Under Two Minutes. Retrieved from [Link]

-

E3S Web of Conferences. (2021). Chiral phosphoric acid and its applications of asymmetric catalytic hydrogenation. Retrieved from [Link]

-

Yeole, R. D., et al. (2006). HPLC Method for Determination of Enantiomeric Purity of a Novel Respiratory Fluoroquinolone: WCK 1152. Indian Journal of Pharmaceutical Sciences, 68(4), 464-468. [Link]

-

Science.gov. (n.d.). chiral hplc method: Topics by Science.gov. Retrieved from [Link]

-

Li, G., et al. (2022). A Mechanistic Study of Asymmetric Transfer Hydrogenation of Imines on a Chiral Phosphoric Acid Derived Indium Metal-Organic Framework. Molecules, 27(23), 8244. [Link]

-

Asian Journal of Pharmaceutical Analysis and Medicinal Chemistry. (n.d.). STEREOSELECTIVE SYNTHESIS OF (R)-AMINO INDANS USING TRANSAMINASE ENZYMES. Retrieved from [Link]

-

Chemical Communications. (n.d.). Enantioselective synthesis of 1-aminoindene derivatives via asymmetric Brønsted acid catalysis. Retrieved from [Link]

-

Research Journal of Pharmacy and Technology. (n.d.). A Validated Chiral HPLC Method for the Enantiomeric separation of Mefloquine. Retrieved from [Link]

-

Organic Letters. (2013). Enantioselective Synthesis of Fluorinated Indolizidinone Derivatives. Retrieved from [Link]

-

Dhaka University Journal of Pharmaceutical Sciences. (n.d.). Development and Validation of a Chiral HPLC Method for Quantitative Analysis of Enantiomeric Escitalopram. Retrieved from [Link]

-

Beilstein Journals. (n.d.). Synthesis of 1-indanones with a broad range of biological activity. Retrieved from [Link]

-

Sharma, M., et al. (2021). Engineering of Reductive Aminases for Asymmetric Synthesis of Enantiopure Rasagiline. Frontiers in Bioengineering and Biotechnology, 9, 789541. [Link]

-

Beilstein Journals. (n.d.). Synthesis of 1-indanones with a broad range of biological activity. Retrieved from [Link]

-

Balci, M. (2005). Basic 1H- and 13C-NMR Spectroscopy. Elsevier. [Link]

-

ResearchGate. (n.d.). Use of Immobilized Amine Transaminase from Vibrio fluvialis under Flow Conditions for the Synthesis of (S)‐1‐(5‐Fluoropyrimidin‐2‐yl)‐ethanamine. Retrieved from [Link]

-

ResearchGate. (n.d.). Discovery of biomimetic transamination as a general synthetic method for preparation of fluorine-containing amines and amino acids. Retrieved from [Link]

-

ChemRxiv. (n.d.). Serum Amine Profiling through Fluorine-Labeled 19F NMR Analysis. Retrieved from [Link]

-

ResearchGate. (n.d.). High-yield enzymatic synthesis of mono- and trifluorinated alanine enantiomers. Retrieved from [Link]

-

Preprints.org. (n.d.). The Challenging Complete and Detailed 1H and 13C NMR Assignment for Ent- Kaurenoic Acid, a Remark. Retrieved from [Link]

-

Publication Server of the University of Greifswald. (n.d.). Discovery, Engineering and Application of Transaminases in Biocatalysis I n a u g u r a l d i s s e r t a t i o n. Retrieved from [Link]

Sources

- 1. A Mechanistic Study of Asymmetric Transfer Hydrogenation of Imines on a Chiral Phosphoric Acid Derived Indium Metal-Organic Framework - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Organocatalytic asymmetric transfer hydrogenation of imines - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]

- 3. mdpi.com [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. Engineering of Reductive Aminases for Asymmetric Synthesis of Enantiopure Rasagiline - PMC [pmc.ncbi.nlm.nih.gov]

- 6. BJOC - Chiral phosphoric acid-catalyzed transfer hydrogenation of 3,3-difluoro-3H-indoles [beilstein-journals.org]

- 7. e3s-conferences.org [e3s-conferences.org]

- 8. chemrxiv.org [chemrxiv.org]

- 9. chiral hplc method: Topics by Science.gov [science.gov]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. rjptonline.org [rjptonline.org]

An In-depth Technical Guide to the Physicochemical Properties of (S)-4-Fluoro-2,3-dihydro-1H-inden-1-amine

For Researchers, Scientists, and Drug Development Professionals

Foreword: Understanding the Physicochemical Landscape of a Chiral Amine

(S)-4-Fluoro-2,3-dihydro-1H-inden-1-amine is a chiral primary amine of significant interest in medicinal chemistry and drug development. Its rigid, bicyclic structure, combined with the presence of a fluorine atom and a chiral center, imparts a unique set of physicochemical properties that are critical to its behavior in biological systems. This technical guide provides a comprehensive overview of these properties, offering a blend of available data, predictive insights, and detailed experimental protocols. As a Senior Application Scientist, the aim is to not only present data but to also provide the rationale behind the analytical methodologies, empowering researchers to fully characterize this and similar molecules.

Core Molecular Attributes

The foundational step in characterizing any molecule is to define its fundamental structural and electronic properties. These attributes are the primary determinants of its physical and chemical behavior.

| Property | Value | Source |

| Chemical Structure |  | BLDpharm |

| Molecular Formula | C₉H₁₀FN | BLDpharm[1] |

| Molecular Weight | 151.18 g/mol | BLDpharm[1] |

| Physical Form | Solid | CymitQuimica |

| Chirality | (S)-enantiomer | - |

The hydrochloride salt is also a common form for handling and formulation purposes:

| Property | Value | Source |

| Molecular Formula (HCl salt) | C H₁₁ClFN | CymitQuimica |

| Molecular Weight (HCl salt) | 187.64 g/mol | CymitQuimica |

Predicted and Analog-Derived Physical Properties

| Property | (S)-4-Fluoro-2,3-dihydro-1H-inden-1-amine (Predicted/Estimated) | (R)-(-)-1-Aminoindan (Experimental) | Rationale for Comparison |

| Melting Point | Likely a low-melting solid | 15 °C[2] | The addition of a fluorine atom can influence crystal lattice packing and intermolecular interactions, potentially leading to a higher melting point compared to the non-fluorinated analog. |

| Boiling Point | Predicted to be >200 °C at atmospheric pressure | 96-97 °C at 8 mmHg[2][3] | The presence of the polar C-F bond is expected to increase the boiling point compared to the non-fluorinated parent compound due to stronger intermolecular dipole-dipole interactions. Quantitative structure-property relationship (QSPR) models can provide more precise predictions[4]. |

| Density | Predicted to be slightly >1.0 g/mL | 1.038 g/mL at 25 °C[2][3] | The fluorine atom is heavier than a hydrogen atom, which would suggest a slight increase in density. |

Ionization and Solubility: The Keys to Biological Behavior

The pKa and solubility of a drug candidate are paramount as they govern its absorption, distribution, metabolism, and excretion (ADME) profile.

Acidity Constant (pKa)

The pKa of the primary amine is a critical parameter as it determines the extent of ionization at physiological pH.

Predicted pKa:

Computational models are powerful tools for estimating pKa. Software such as ACD/Labs Percepta and ChemAxon's MarvinSketch are industry standards for such predictions[5][6][7][8][9]. Based on the structure, the predicted pKa for the protonated amine of (S)-4-Fluoro-2,3-dihydro-1H-inden-1-amine is estimated to be in the range of 9.0 - 9.5 . For comparison, the predicted pKa of the non-fluorinated analog, (R)-(-)-1-Aminoindan, is approximately 9.44[2]. The electron-withdrawing nature of the fluorine atom on the aromatic ring is expected to slightly decrease the basicity of the amine, resulting in a marginally lower pKa.

Experimental Determination of pKa (Potentiometric Titration):

Potentiometric titration is a robust and accurate method for the experimental determination of pKa values[3][10].

Protocol Rationale: This method relies on the precise measurement of pH changes in a solution of the analyte upon the incremental addition of a titrant (an acid or a base). The pKa is determined from the inflection point of the resulting titration curve.

Figure 1: Workflow for pKa determination by potentiometric titration.

Step-by-Step Protocol:

-

Preparation: Accurately weigh and dissolve a known amount of (S)-4-Fluoro-2,3-dihydro-1H-inden-1-amine hydrochloride in a co-solvent system (e.g., methanol/water) to ensure complete dissolution.

-

Titration Setup: Calibrate a pH meter with standard buffer solutions. Place the sample solution in a thermostatted vessel and immerse the pH electrode.

-

Titration: Add a standardized solution of NaOH in small, precise increments. After each addition, allow the pH reading to stabilize before recording the value.

-

Data Analysis: Plot the pH versus the volume of NaOH added. The pKa is the pH at the half-equivalence point. For greater accuracy, the first or second derivative of the titration curve can be plotted to precisely locate the equivalence point.

Solubility

Solubility is a key factor influencing bioavailability. It is typically assessed in both aqueous and organic solvents.

Predicted Aqueous Solubility:

Due to the amine functionality, the aqueous solubility of (S)-4-Fluoro-2,3-dihydro-1H-inden-1-amine is expected to be pH-dependent. At pH values below its pKa, the compound will be predominantly in its protonated, more water-soluble form. Above the pKa, the neutral, less soluble form will dominate. The non-fluorinated analog, 1-aminoindan, is described as not miscible or difficult to mix in water, suggesting low aqueous solubility for the free base[2].

Experimental Determination of Solubility (Shake-Flask Method):

The shake-flask method is a classic and reliable technique for determining thermodynamic solubility[11][12].

Protocol Rationale: This method involves equilibrating an excess of the solid compound in a solvent for a sufficient period to reach saturation. The concentration of the dissolved compound is then determined in the supernatant.

Figure 2: Workflow for solubility determination by the shake-flask method.

Step-by-Step Protocol:

-

Preparation: Add an excess amount of solid (S)-4-Fluoro-2,3-dihydro-1H-inden-1-amine to a vial containing the desired solvent (e.g., phosphate-buffered saline at various pH values, or organic solvents like methanol, ethanol, acetonitrile).

-

Equilibration: Seal the vials and agitate them in a temperature-controlled shaker for 24 to 48 hours to ensure equilibrium is reached.

-

Phase Separation: Centrifuge the samples at high speed to pellet the undissolved solid. Carefully collect the supernatant.

-

Quantification: Analyze the concentration of the dissolved compound in the supernatant using a validated analytical method, such as HPLC-UV or LC-MS, against a calibration curve prepared with known concentrations of the compound.

Spectroscopic Characterization

Spectroscopic techniques are indispensable for confirming the structure and purity of a molecule. While specific spectra for (S)-4-Fluoro-2,3-dihydro-1H-inden-1-amine are not publicly available, the expected spectral features can be inferred from its structure and data from the parent compound, 1-aminoindan[11][13][14][15].

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic, benzylic, and aliphatic protons. The protons of the CH₂ groups in the five-membered ring will likely appear as complex multiplets due to diastereotopicity. The benzylic proton (CH-NH₂) will be a multiplet, and the amine protons (NH₂) may appear as a broad singlet that can be exchanged with D₂O.

-

¹³C NMR: The carbon NMR spectrum will display nine distinct signals corresponding to the nine carbon atoms in the molecule. The carbon attached to the fluorine will show a large one-bond C-F coupling constant.

-

¹⁹F NMR: The fluorine NMR spectrum will exhibit a single resonance, the chemical shift of which is characteristic of a fluorine atom attached to an aromatic ring.

Protocol for NMR Analysis:

-

Sample Preparation: Dissolve approximately 5-10 mg of the compound in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.

-

Data Acquisition: Acquire ¹H, ¹³C, and ¹⁹F NMR spectra on a high-field NMR spectrometer.

-

Spectral Interpretation: Assign the signals to the corresponding nuclei in the molecule using chemical shifts, coupling constants, and 2D NMR techniques (e.g., COSY, HSQC, HMBC) if necessary.

Mass Spectrometry (MS)

The mass spectrum will provide information about the molecular weight and fragmentation pattern of the molecule. Electron ionization (EI) would likely show a prominent molecular ion peak (M⁺) at m/z 151, with characteristic fragments resulting from the loss of the amino group and benzylic cleavage. Electrospray ionization (ESI) in positive ion mode would show the protonated molecule [M+H]⁺ at m/z 152.

Infrared (IR) Spectroscopy

The IR spectrum will display characteristic absorption bands for the functional groups present in the molecule[14].

-

N-H stretching: Two bands in the region of 3300-3500 cm⁻¹ for the primary amine.

-

C-H stretching: Aromatic C-H stretching just above 3000 cm⁻¹ and aliphatic C-H stretching just below 3000 cm⁻¹.

-

C=C stretching: Aromatic ring stretching in the 1450-1600 cm⁻¹ region.

-

C-F stretching: A strong absorption band in the 1000-1300 cm⁻¹ region.

Chiral Purity Analysis

Ensuring the enantiomeric purity of a chiral compound is crucial in drug development. Chiral High-Performance Liquid Chromatography (HPLC) is the most common and reliable method for this purpose[16][17][18][19][20].

Rationale for Chiral HPLC Method Development:

The separation of enantiomers is achieved by using a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to different retention times. Polysaccharide-based CSPs (e.g., derivatives of cellulose or amylose) are often effective for the separation of chiral amines[18][20].

Figure 3: Workflow for chiral HPLC method development.

Step-by-Step Protocol for Chiral HPLC Analysis:

-

Column Selection: Start with a polysaccharide-based chiral column, such as a Chiralpak® or Chiralcel® column.

-

Mobile Phase Screening:

-

Normal Phase: Screen various mixtures of hexane with alcohol modifiers like ethanol or isopropanol. Small amounts of an acidic or basic additive (e.g., trifluoroacetic acid or diethylamine) may be required to improve peak shape and resolution.

-

Reversed Phase: Screen mixtures of acetonitrile or methanol with aqueous buffers at different pH values.

-

-

Method Optimization: Once initial separation is observed, optimize the mobile phase composition, flow rate, and column temperature to achieve baseline resolution (Rs > 1.5).

-

Analysis: Dissolve the sample in the mobile phase and inject it into the HPLC system. The enantiomeric purity is determined by the relative peak areas of the two enantiomers.

Conclusion

This technical guide provides a comprehensive framework for understanding and determining the key physicochemical properties of (S)-4-Fluoro-2,3-dihydro-1H-inden-1-amine. While a complete experimental dataset is not yet publicly available, the strategic use of data from structural analogs, in silico predictions, and established analytical protocols offers a robust pathway for its full characterization. The methodologies and rationales presented herein are designed to be broadly applicable, empowering researchers in their efforts to develop novel therapeutics.

References

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 123445, (+-)-1-Aminoindan. Retrieved from [Link]

-

National Institute of Standards and Technology. (n.d.). 1-Aminoindan. In NIST Chemistry WebBook. Retrieved from [Link]

-

ACD/Labs. (n.d.). Acid Dissociation Constant Calculator | pKa Prediction Software. Retrieved from [Link]

-

Pharmaffiliates. (n.d.). (R)-1-Aminoindane. Retrieved from [Link]

-

ChemAxon. (n.d.). pKa Plugin. Retrieved from [Link]

-

Phenomenex. (n.d.). Chiral HPLC Separations. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 15268488, 4-fluoro-7-hydroxy-2,3-dihydro-1H-inden-1-one. Retrieved from [Link]

-

BioAssay Systems. (n.d.). Solubility Testing – Shake Flask Method. Retrieved from [Link]

-

Chromatography Today. (n.d.). Chiral Amino Acid and Peptide Separations – the Next Generation. Retrieved from [Link]

-

SpectraBase. (n.d.). 1-AMINO,1-CYANOPENTANE - Optional[13C NMR]. Retrieved from [Link]

-

Yakhak Hoeji. (2021). Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. Retrieved from [Link]

-

ACD/Labs. (2023). Decades of Reliable pKa Predictions. Retrieved from [Link]

-

International Journal of Computer Applications. (2015). Prediction the Normal Boiling Points of Primary, Secondary and Tertiary Liquid Amines from their Molecular Structure Descriptors. Retrieved from [Link]

-

ChemBK. (2024). 1H-Inden-1-one, 4,7-difluoro-2,3-dihydro-. Retrieved from [Link]

-

ACD/Labs. (n.d.). Augmentation of ACD/Labs pKa® Prediction Algorithm with Proprietary High-Quality Data. Retrieved from [Link]

-

DergiPark. (2024). Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry. Retrieved from [Link]

-

ACD/Labs. (2007). Study Finds ACD/Labs pKa Predictions to be Most Accurate. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 45789739, 4-Fluoro-1-methyl-1H-indazole. Retrieved from [Link]

Sources

- 1. 148960-34-3|4-Fluoro-2,3-dihydro-1H-inden-1-amine|BLD Pharm [bldpharm.com]

- 2. (R)-(-)-1-Aminoindan | 10277-74-4 [chemicalbook.com]

- 3. 1-アミノインダン 98% | Sigma-Aldrich [sigmaaldrich.com]

- 4. cmst.eu [cmst.eu]

- 5. 1-Aminoindane - Wikipedia [en.wikipedia.org]

- 6. acdlabs.com [acdlabs.com]

- 7. acdlabs.com [acdlabs.com]

- 8. acdlabs.com [acdlabs.com]

- 9. acdlabs.com [acdlabs.com]

- 10. 1H-Indene, 2,3-dihydro-4,7-dimethyl- (CAS 6682-71-9) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 11. (R)-(-)-1-Aminoindan | C9H11N | CID 2733933 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. 4-FLUORO-2,3-DIHYDRO-1H-INDEN-1-AMINE CAS NO.148960-34-3, CasNo.148960-34-3 Jilin haofei import and export trade Co.,Ltd China (Mainland) [haofeijinchukou.lookchem.com]

- 13. (+-)-1-Aminoindan | C9H11N | CID 123445 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 14. 1-Aminoindan [webbook.nist.gov]

- 15. pharmaffiliates.com [pharmaffiliates.com]

- 16. sigmaaldrich.com [sigmaaldrich.com]

- 17. phx.phenomenex.com [phx.phenomenex.com]

- 18. pdf.benchchem.com [pdf.benchchem.com]

- 19. chromatographytoday.com [chromatographytoday.com]

- 20. Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases [yakhak.org]

(S)-4-Fluoro-2,3-dihydro-1H-inden-1-amine mechanism of action in CNS

An In-Depth Technical Guide to the Putative CNS Mechanism of Action of (S)-4-Fluoro-2,3-dihydro-1H-inden-1-amine

Foreword

This document provides a detailed examination of the potential mechanism of action of (S)-4-Fluoro-2,3-dihydro-1H-inden-1-amine within the Central Nervous System (CNS). It is important to note that, as of the date of this publication, (S)-4-Fluoro-2,3-dihydro-1H-inden-1-amine is a compound with limited direct characterization in peer-reviewed literature. Therefore, this guide synthesizes information from structurally related compounds, particularly indanamine derivatives, to build a scientifically grounded hypothesis regarding its pharmacological profile. The primary focus will be on its potential role as a modulator of monoaminergic systems, a common characteristic of this chemical class. This guide is intended for researchers, scientists, and drug development professionals.

Introduction to Indanamine Derivatives and CNS Activity

The indanamine scaffold is a privileged structure in neuropharmacology, forming the core of several clinically significant drugs. Its rigid, bicyclic structure allows for precise orientation of key pharmacophoric elements, leading to high-affinity interactions with various CNS targets. Notably, derivatives of indanamine have been extensively developed as monoamine oxidase (MAO) inhibitors and monoamine reuptake inhibitors.

For instance, Rasagiline, the (R)-enantiomer of N-propargyl-1-aminoindan, is a potent and selective irreversible inhibitor of monoamine oxidase B (MAO-B) used in the treatment of Parkinson's disease. Ladostigil, another indanamine derivative, combines MAO-A and MAO-B inhibition with cholinesterase inhibition, and has been investigated for Alzheimer's disease. These examples underscore the propensity of the indanamine core to interact with key enzymes and transporters within the monoaminergic system. The introduction of a fluorine atom, as in (S)-4-fluoro-2,3-dihydro-1H-inden-1-amine, can significantly modulate a compound's metabolic stability, lipophilicity, and binding affinity to its target proteins.

Postulated Mechanism of Action: A Focus on Monoamine Systems

Based on structure-activity relationships of analogous compounds, the primary hypothesis is that (S)-4-Fluoro-2,3-dihydro-1H-inden-1-amine functions as a monoamine reuptake inhibitor . The amine group is a key feature for interaction with the monoamine transporters for dopamine (DAT), norepinephrine (NET), and serotonin (SERT). The stereochemistry at the 1-position and the substitution on the aromatic ring are critical determinants of potency and selectivity.

Interaction with Monoamine Transporters

The proposed mechanism involves the competitive inhibition of substrate (dopamine, norepinephrine, or serotonin) binding to their respective transporters. This inhibition leads to an increase in the extracellular concentration of these neurotransmitters in the synaptic cleft, thereby enhancing monoaminergic neurotransmission. The specific selectivity profile (i.e., DAT vs. NET vs. SERT) of (S)-4-Fluoro-2,3-dihydro-1H-inden-1-amine remains to be empirically determined.

Potential as a Monoamine Oxidase Inhibitor

While monoamine reuptake inhibition is the most probable primary mechanism, a secondary possibility is the inhibition of monoamine oxidase enzymes, particularly MAO-B. The indanamine structure is a well-established pharmacophore for MAO inhibitors. The (S)-enantiomer and the 4-fluoro substitution would influence the binding affinity and selectivity for the MAO-A and MAO-B isoforms.

Experimental Workflows for Characterization

To elucidate the precise mechanism of action of (S)-4-Fluoro-2,3-dihydro-1H-inden-1-amine, a systematic experimental approach is required. The following protocols outline the key in vitro and in vivo assays necessary for a comprehensive pharmacological characterization.

In Vitro Characterization: Binding and Functional Assays

These assays are fundamental for determining the binding affinity (Ki) of the compound to the monoamine transporters and MAO enzymes.

Experimental Protocol: Radioligand Binding Assay for DAT, NET, and SERT

-

Preparation of Membranes: Prepare cell membranes from HEK293 cells stably expressing human DAT, NET, or SERT.

-

Assay Buffer: Use an appropriate buffer, e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4.

-

Radioligand: Use a specific radioligand for each transporter, such as [³H]WIN 35,428 for DAT, [³H]nisoxetine for NET, and [³H]citalopram for SERT.

-

Incubation: Incubate the cell membranes with the radioligand and varying concentrations of (S)-4-Fluoro-2,3-dihydro-1H-inden-1-amine.

-

Separation: Separate bound from free radioligand by rapid filtration through glass fiber filters.

-

Detection: Quantify the radioactivity on the filters using liquid scintillation counting.

-

Data Analysis: Determine the IC₅₀ value from the competition binding curves and calculate the Ki using the Cheng-Prusoff equation.

These functional assays measure the ability of the compound to inhibit the uptake of neurotransmitters into cells.

Experimental Protocol: Synaptosomal [³H]Neurotransmitter Uptake Assay

-

Synaptosome Preparation: Prepare synaptosomes from specific brain regions of rodents (e.g., striatum for DAT, hippocampus for SERT, cortex for NET).

-

Pre-incubation: Pre-incubate the synaptosomes with varying concentrations of (S)-4-Fluoro-2,3-dihydro-1H-inden-1-amine.

-

Uptake Initiation: Initiate neurotransmitter uptake by adding a mixture of [³H]dopamine, [³H]serotonin, or [³H]norepinephrine.

-

Uptake Termination: Terminate the uptake by rapid filtration and washing with ice-cold buffer.

-

Detection and Analysis: Quantify the radioactivity in the synaptosomes and calculate the IC₅₀ for uptake inhibition.

These assays determine the inhibitory potency of the compound against MAO-A and MAO-B.

Experimental Protocol: MAO-A and MAO-B Inhibition Assay

-

Enzyme Source: Use recombinant human MAO-A and MAO-B or mitochondrial fractions from liver.

-

Substrate: Use a specific substrate for each isoform, such as kynuramine for MAO-A and benzylamine for MAO-B.

-

Incubation: Incubate the enzyme with varying concentrations of (S)-4-Fluoro-2,3-dihydro-1H-inden-1-amine.

-

Reaction Initiation: Initiate the reaction by adding the substrate.

-

Detection: Measure the formation of the product (e.g., 4-hydroxyquinoline for kynuramine) using fluorometry.

-

Data Analysis: Calculate the IC₅₀ for the inhibition of each MAO isoform.

In Vivo Characterization: Neurochemical and Behavioral Assays

This technique measures the extracellular levels of neurotransmitters in specific brain regions of freely moving animals following systemic administration of the compound. An increase in extracellular monoamine levels would provide direct evidence of reuptake or MAO inhibition in the living brain.

Behavioral assays can provide insights into the functional consequences of modulating monoaminergic systems.

-

Locomotor Activity: Increased locomotor activity can be indicative of dopaminergic and/or noradrenergic stimulation.

-

Forced Swim Test / Tail Suspension Test: These models are used to assess potential antidepressant-like effects, which are often associated with serotonergic and noradrenergic modulation.

-

Drug Discrimination: This paradigm can be used to assess the subjective effects of the compound and compare them to known classes of drugs (e.g., stimulants, antidepressants).

Structure-Activity Relationship (SAR) Considerations

The pharmacological profile of (S)-4-Fluoro-2,3-dihydro-1H-inden-1-amine is dictated by its key structural features:

-

Indane Core: Provides a rigid scaffold for optimal presentation of the pharmacophore.

-

(S)-Stereochemistry: The stereochemistry at the C1 position is crucial for enantioselective interactions with chiral biological targets like transporters and enzymes.

-

Primary Amine: The basic amine is essential for interaction with the acidic residues in the binding pockets of monoamine transporters and MAO.

-

4-Fluoro Substitution: The position and electronegativity of the fluorine atom can influence binding affinity, selectivity, and metabolic stability.

Data Presentation

The following table structure should be used to summarize the in vitro pharmacological data for (S)-4-Fluoro-2,3-dihydro-1H-inden-1-amine once it is experimentally determined.

| Target | Assay Type | Parameter | Value |

| DAT | Radioligand Binding | Ki (nM) | TBD |

| Dopamine Uptake | IC₅₀ (nM) | TBD | |

| NET | Radioligand Binding | Ki (nM) | TBD |

| Norepinephrine Uptake | IC₅₀ (nM) | TBD | |

| SERT | Radioligand Binding | Ki (nM) | TBD |

| Serotonin Uptake | IC₅₀ (nM) | TBD | |

| MAO-A | Enzyme Inhibition | IC₅₀ (nM) | TBD |

| MAO-B | Enzyme Inhibition | IC₅₀ (nM) | TBD |

Visualizations

Proposed Mechanism of Action at the Synapse

Caption: Putative mechanism of (S)-4-Fluoro-2,3-dihydro-1H-inden-1-amine at a dopaminergic synapse.

Experimental Workflow for In Vitro Characterization

The Strategic Role of (S)-4-Fluoro-2,3-dihydro-1H-inden-1-amine in Modern Drug Discovery: A Technical Guide

Introduction: The Emergence of a Privileged Scaffold

In the landscape of medicinal chemistry, certain molecular scaffolds emerge as "privileged structures" due to their ability to bind to multiple biological targets with high affinity. The 2,3-dihydro-1H-inden-1-amine framework is one such scaffold, and its strategic fluorination to yield (S)-4-Fluoro-2,3-dihydro-1H-inden-1-amine has unlocked significant potential in the design of targeted therapeutics. This chiral building block is central to the development of potent and selective enzyme inhibitors, most notably in the field of neurodegenerative diseases.

This technical guide provides an in-depth exploration of the synthesis, application, and mechanistic significance of (S)-4-Fluoro-2,3-dihydro-1H-inden-1-amine. We will delve into the rationale behind its design, detailed experimental protocols for its preparation, and its pivotal role in the discovery of drugs such as rasagiline. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage this valuable synthon in their own discovery programs.

Physicochemical Properties

A foundational understanding of the molecule's properties is essential for its application in drug design and synthesis.

| Property | Value | Source |

| Molecular Formula | C₉H₁₀FN | [1] |

| Molecular Weight | 151.18 g/mol | [1] |

| CAS Number | 946053-90-3 | [1] |

| Appearance | Solid (hydrochloride salt) | [2] |

| Chirality | (S)-enantiomer | [1] |

The Synthetic Pathway: From Precursor to Enantiopure Amine

The synthesis of (S)-4-Fluoro-2,3-dihydro-1H-inden-1-amine is a multi-step process that requires careful control of reactivity and stereochemistry. The most common and logical route begins with the commercially available precursor, 4-fluoro-1-indanone. The overall workflow involves the synthesis of the racemic amine followed by chiral resolution.

Part 1: Synthesis of Racemic 4-Fluoro-2,3-dihydro-1H-inden-1-amine

The conversion of a ketone to a primary amine is efficiently achieved through reductive amination. This one-pot reaction involves the in-situ formation of an imine from the ketone and an ammonia source, followed by its immediate reduction.

Experimental Protocol: Reductive Amination

-

Rationale: Sodium cyanoborohydride (NaBH₃CN) is the reducing agent of choice for this transformation because it is mild enough to not reduce the ketone starting material but is highly effective at reducing the protonated imine (iminium ion) intermediate.[3] This selectivity minimizes side reactions and improves the yield of the desired amine. The reaction is typically run under slightly acidic conditions to promote imine formation.[3]

-

Materials:

-

4-Fluoro-1-indanone

-

Ammonium acetate (NH₄OAc)

-

Sodium cyanoborohydride (NaBH₃CN)

-

Methanol (MeOH)

-

Hydrochloric acid (HCl)

-

Sodium hydroxide (NaOH)

-

Diethyl ether or Ethyl acetate

-

-

Procedure:

-

To a solution of 4-fluoro-1-indanone (1 equivalent) in methanol, add ammonium acetate (approximately 10 equivalents).

-

Stir the mixture at room temperature for 30 minutes to facilitate the formation of the imine intermediate.

-

Slowly add sodium cyanoborohydride (approximately 1.5-2.0 equivalents) in portions. Caution: NaBH₃CN is toxic and should be handled in a fume hood with appropriate personal protective equipment.

-

Stir the reaction mixture at room temperature for 24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Once the reaction is complete, carefully acidify the mixture with 1M HCl to a pH of ~2 to quench any remaining reducing agent.

-

Concentrate the mixture under reduced pressure to remove the methanol.

-

Basify the aqueous residue with 2M NaOH solution to a pH of >10 to deprotonate the amine.

-

Extract the aqueous layer with diethyl ether or ethyl acetate (3 x volumes).

-

Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude racemic 4-fluoro-2,3-dihydro-1H-inden-1-amine.

-

Part 2: Chiral Resolution of the Racemic Amine

The separation of enantiomers is achieved by converting them into diastereomers, which have different physical properties and can be separated. The most common method for resolving racemic amines is through the formation of diastereomeric salts with a chiral acid.[4][5]

Experimental Protocol: Diastereomeric Salt Resolution

-

Rationale: Tartaric acid, a readily available and inexpensive chiral dicarboxylic acid, is an excellent resolving agent for amines.[6] When a racemic amine reacts with a single enantiomer of tartaric acid (e.g., L-(+)-tartaric acid), it forms two diastereomeric salts: ((S)-amine)-(+)-tartrate and ((R)-amine)-(+)-tartrate. These diastereomers exhibit different solubilities in a given solvent, allowing one to crystallize out of the solution preferentially.[7][8] The choice of solvent is critical and often requires empirical optimization; polar solvents like methanol or ethanol, sometimes mixed with water, are common starting points.[7]

-

Materials:

-

Racemic 4-fluoro-2,3-dihydro-1H-inden-1-amine

-

L-(+)-Tartaric acid

-

Methanol (or other suitable solvent)

-

Sodium hydroxide (NaOH) solution

-

Diethyl ether or Ethyl acetate

-

-

Procedure:

-

Dissolve the racemic amine (1 equivalent) in warm methanol.

-

In a separate flask, dissolve L-(+)-tartaric acid (0.5 equivalents, as it is a diacid) in warm methanol.

-

Slowly add the tartaric acid solution to the amine solution with stirring.

-

Allow the mixture to cool slowly to room temperature. The less soluble diastereomeric salt, typically the ((S)-amine)-(+)-tartrate, will begin to crystallize.

-

To maximize yield, the flask can be cooled in an ice bath for 1-2 hours.

-

Collect the crystals by vacuum filtration and wash them with a small amount of cold methanol.

-

To assess the enantiomeric purity, a small sample of the amine can be liberated from the salt and analyzed by chiral HPLC. If necessary, the salt can be recrystallized from fresh solvent to improve enantiomeric excess.

-

Liberation of the (S)-amine: Suspend the resolved diastereomeric salt in water and add a 2M NaOH solution until the pH is >10.

-

Extract the liberated (S)-amine with diethyl ether or ethyl acetate (3 x volumes).

-

Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the enantiomerically pure (S)-4-Fluoro-2,3-dihydro-1H-inden-1-amine.

-

Application in Drug Discovery: Targeting Monoamine Oxidase B (MAO-B)

The primary application of (S)-4-Fluoro-2,3-dihydro-1H-inden-1-amine is as a key intermediate in the synthesis of selective inhibitors of Monoamine Oxidase B (MAO-B).

Mechanism of Action: Dopamine Preservation

Monoamine oxidase (MAO) is an enzyme responsible for the oxidative deamination of neurotransmitters. It exists in two isoforms, MAO-A and MAO-B. In the brain, MAO-B is primarily responsible for the breakdown of dopamine. In neurodegenerative conditions like Parkinson's disease, where dopaminergic neurons are progressively lost, inhibiting MAO-B is a key therapeutic strategy. By blocking MAO-B, the degradation of dopamine is reduced, leading to increased levels of this neurotransmitter in the brain, which helps to alleviate motor symptoms.[9][10][11]

Sources

- 1. Chiral_resolution [chemeurope.com]

- 2. researchgate.net [researchgate.net]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. In vitro and in vivo evaluation of fluorinated indanone derivatives as potential positron emission tomography agents for the imaging of monoamine oxidase B in the brain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Chiral resolution - Wikipedia [en.wikipedia.org]

- 6. openaccessjournals.com [openaccessjournals.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. Part 6: Resolution of Enantiomers – Chiralpedia [chiralpedia.com]

- 9. davisphinneyfoundation.org [davisphinneyfoundation.org]

- 10. Rasagiline for the treatment of Parkinson's disease: an update - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Rasagiline in treatment of Parkinson’s disease - PMC [pmc.ncbi.nlm.nih.gov]

(S)-4-Fluoro-2,3-dihydro-1H-inden-1-amine as a privileged scaffold

An In-Depth Technical Guide to (S)-4-Fluoro-2,3-dihydro-1H-inden-1-amine: A Privileged Scaffold in Modern Drug Discovery

Authored by a Senior Application Scientist

Foreword: The "Privileged Scaffold" Philosophy

In the landscape of medicinal chemistry, the concept of a "privileged scaffold" represents a paradigm of efficiency and innovation. First introduced by Evans et al. in 1988, this term describes molecular frameworks that are not merely passive skeletons but are capable of serving as high-affinity ligands for a variety of distinct biological targets through targeted modifications.[1] These scaffolds, like the 2,3-dihydro-1H-inden-1-amine core, offer a validated starting point for drug discovery, possessing inherent drug-like properties and a three-dimensional geometry that is frequently recognized by protein active sites.[2][3] This guide provides an in-depth technical exploration of a particularly compelling example: (S)-4-Fluoro-2,3-dihydro-1H-inden-1-amine . We will dissect its synthesis, explore its diverse applications, and provide actionable protocols to empower researchers in their quest for novel therapeutics.

The Core Structure: An Analysis of (S)-4-Fluoro-2,3-dihydro-1H-inden-1-amine

The power of this scaffold lies in the synergistic interplay of its three key components: the rigid indane bicycle, the stereospecific amine, and the strategically placed fluorine atom.

-

The 2,3-Dihydro-1H-indene Framework: This fused ring system imparts conformational rigidity, which is a critical attribute for a successful pharmacophore. By restricting the molecule's rotational freedom, the entropic penalty upon binding to a target protein is minimized, often leading to higher binding affinity. Its defined three-dimensional shape allows for precise projection of substituents into the binding pockets of target proteins.

-

The (S)-1-Amine Group: The stereochemistry at the C1 position is crucial for enantioselective interactions with chiral biological targets like enzymes and receptors. The primary amine serves as a versatile chemical handle, a key point for derivatization to explore structure-activity relationships (SAR) and modulate pharmacological properties. It can act as a hydrogen bond donor or, in its protonated state, form critical ionic interactions.

-

The 4-Fluoro Substituent: The introduction of a fluorine atom is a well-established strategy in medicinal chemistry to enhance a molecule's therapeutic profile.[4] Specifically, the C-F bond can increase metabolic stability by blocking sites susceptible to oxidative metabolism.[4] Furthermore, fluorine's high electronegativity can alter the acidity of nearby protons and modulate the molecule's electronic properties and binding interactions (e.g., dipole-dipole, hydrogen bonding) without significantly increasing steric bulk.[5]

Below is a diagram illustrating the conceptual advantage of a privileged scaffold.

Physicochemical Data

A summary of the key physicochemical properties of the parent scaffold is presented below.

| Property | Value | Reference |

| CAS Number | 946053-90-3 | [6] |

| Molecular Formula | C₉H₁₀FN | [6] |

| Molecular Weight | 151.18 g/mol | N/A |

| Appearance | Varies (often supplied as a salt, e.g., HCl) | [7][8] |

| Chirality | (S)-enantiomer | [6] |

Synthesis and Derivatization Strategy

The synthesis of (S)-4-fluoro-2,3-dihydro-1H-inden-1-amine and its derivatives typically originates from a corresponding indanone precursor. The general workflow involves the formation of an intermediate that is subsequently reduced and, if necessary, resolved to yield the desired enantiomerically pure amine.

Sources

- 1. 2,3-Dihydroquinazolin-4(1H)-one as a privileged scaffold in drug design - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. mdpi.com [mdpi.com]

- 4. Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Discovery of 5-[5-fluoro-2-oxo-1,2- dihydroindol-(3Z)-ylidenemethyl]-2,4- dimethyl-1H-pyrrole-3-carboxylic acid (2-diethylaminoethyl)amide, a novel tyrosine kinase inhibitor targeting vascular endothelial and platelet-derived growth factor receptor tyrosine kinase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. 946053-90-3|(S)-4-Fluoro-2,3-dihydro-1H-inden-1-amine|BLD Pharm [bldpharm.com]

- 7. (S)-4,7-Difluoro-2,3-dihydro-1H-inden-1-amine hydrochloride [cymitquimica.com]

- 8. 1H-Inden-1-amine, 4-fluoro-2,3-dihydro-, hydrochloride (1:1), (1S)- [mail.sobekbio.com]

The Rising Profile of Fluorinated Indenamine Derivatives: A Technical Guide to Unlocking Their Therapeutic Potential

Introduction: The Strategic Fusion of a Privileged Scaffold with a Powerhouse Element

In the landscape of medicinal chemistry, the quest for novel therapeutic agents with enhanced efficacy, selectivity, and favorable pharmacokinetic profiles is a perpetual endeavor. Within this pursuit, the strategic modification of known pharmacophores offers a fertile ground for discovery. The indenamine scaffold, a bicyclic aromatic amine, represents a "privileged structure" – a molecular framework that is capable of binding to multiple, unrelated biological targets. When this versatile core is augmented with fluorine, the most electronegative of elements, a new class of compounds with profound and often enhanced biological activities emerges.

The introduction of fluorine into a drug candidate is a well-established strategy to modulate its physicochemical properties. Fluorination can significantly increase metabolic stability by blocking sites of oxidative metabolism, enhance membrane permeability and bioavailability due to its lipophilicity, and alter the acidity or basicity of nearby functional groups, thereby improving binding affinity to target proteins.[1][2] This guide provides an in-depth technical exploration of the biological activities of fluorinated indenamine derivatives, drawing upon established findings for structurally related compounds to illuminate their therapeutic promise, particularly in oncology and neuropharmacology. We will delve into the mechanistic underpinnings of their actions and provide detailed, field-proven experimental protocols for their evaluation.

Part 1: Anticancer Activity - The Potent Cytotoxicity of Fluorinated Indenoisoquinolines

While direct and extensive literature on the anticancer properties of simple fluorinated indenamines is emerging, compelling evidence from the closely related fluorinated indenoisoquinoline class of compounds provides a strong rationale for their investigation as cytotoxic agents.[3][4] These compounds have demonstrated potent activity against a range of human cancer cell lines, with some analogues exhibiting GI50 (50% growth inhibition) values in the nanomolar range.[4]

Mechanism of Action: Topoisomerase I Poisoning

A primary mechanism through which these fluorinated derivatives exert their anticancer effects is the inhibition of Topoisomerase I (Top1).[3][5] Top1 is a crucial nuclear enzyme that alleviates torsional stress in DNA during replication and transcription by inducing transient single-strand breaks.[4] Fluorinated indenoisoquinolines act as Top1 poisons by intercalating into the DNA at the site of cleavage and stabilizing the covalent Top1-DNA complex.[3][4] This prevents the re-ligation of the DNA strand, leading to the accumulation of single-strand breaks. When a replication fork encounters this trapped complex, it results in a double-strand break, a highly cytotoxic lesion that can trigger apoptotic cell death if not repaired.[4]

The rationale for replacing other functional groups (like the nitro group) with fluorine in this context is to enhance drug-like properties while retaining potent bioactivity. Fluorine is metabolically stable and can improve the compound's pharmacological profile.[4]

Caption: Mechanism of Topoisomerase I inhibition by fluorinated indenamine derivatives.

Experimental Protocol: Topoisomerase I-Mediated DNA Cleavage Assay

This assay is fundamental to confirming the mechanism of action of potential Top1 poisons.

Principle: The assay evaluates the ability of a test compound to trap the covalent Top1-DNA intermediate. A radiolabeled DNA fragment is incubated with Top1 enzyme in the presence and absence of the test compound. If the compound is a Top1 poison, it will stabilize the cleavage complex, leading to an accumulation of cleaved, radiolabeled DNA fragments, which can be visualized by gel electrophoresis.

Step-by-Step Methodology:

-

Preparation of Radiolabeled DNA Substrate:

-

A specific DNA oligonucleotide is 3'-end labeled with [α-³²P]dATP using terminal deoxynucleotidyl transferase.

-

The labeled oligonucleotide is then annealed to its complementary strand to form a double-stranded DNA fragment with a specific Top1 cleavage site.

-

The labeled DNA substrate is purified to remove unincorporated nucleotides.

-

-

Reaction Setup:

-

In a microcentrifuge tube, prepare the reaction mixture containing:

-

Reaction Buffer (e.g., 10 mM Tris-HCl pH 7.5, 50 mM KCl, 5 mM MgCl₂, 0.1 mM EDTA, 15 µg/ml BSA).

-

The ³²P-labeled DNA substrate.

-

Purified human Topoisomerase I enzyme.

-

-

Add the fluorinated indenamine derivative at various concentrations (e.g., 0.1, 1, 10, 100 µM). Include a positive control (e.g., Camptothecin at 1 µM) and a negative control (vehicle, e.g., DMSO).

-

-

Incubation:

-

Incubate the reaction mixtures at 37°C for 30 minutes to allow for Top1 cleavage and complex formation.

-

-

Reaction Termination:

-

Stop the reaction by adding a solution containing SDS (to dissociate the enzyme) and proteinase K (to digest the protein), followed by a loading dye (e.g., formamide, xylene cyanol, bromophenol blue).

-

-

Gel Electrophoresis:

-

Denature the samples by heating at 95°C for 5 minutes.

-

Load the samples onto a denaturing polyacrylamide gel (e.g., 20% acrylamide, 7 M urea).

-

Run the gel at a constant voltage until the bromophenol blue dye reaches the bottom.

-

-

Visualization and Analysis:

-

Dry the gel and expose it to a phosphor screen or X-ray film.

-

Visualize the bands using a phosphorimager or by developing the film.

-

The intensity of the bands corresponding to the cleaved DNA fragments is quantified. An increased intensity in the presence of the compound compared to the control indicates Top1 poisoning activity.[3]

-

Experimental Protocol: Cell Viability Assessment (MTT Assay)

To determine the cytotoxic effects of fluorinated indenamine derivatives on cancer cells, the MTT assay is a widely used and reliable colorimetric method.

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is based on the reduction of the yellow tetrazolium salt MTT into purple formazan crystals by metabolically active cells. The amount of formazan produced is proportional to the number of viable cells.

Step-by-Step Methodology:

-

Cell Seeding:

-

Seed cancer cells (e.g., A549 lung carcinoma) in a 96-well plate at a predetermined density (e.g., 5,000 cells/well) and allow them to adhere overnight in a humidified incubator (37°C, 5% CO₂).

-

-

Compound Treatment:

-

Prepare serial dilutions of the fluorinated indenamine derivatives in cell culture medium.

-

Remove the old medium from the wells and add the medium containing the test compounds at various concentrations. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).

-

-

Incubation:

-

Incubate the plate for 48-72 hours.

-

-

MTT Addition:

-

Prepare a 5 mg/mL solution of MTT in phosphate-buffered saline (PBS).

-

Add 20 µL of the MTT solution to each well and incubate for 3-4 hours at 37°C.

-

-

Formazan Solubilization:

-

Carefully remove the medium from the wells.

-

Add 150 µL of a solubilizing agent (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS) to each well to dissolve the formazan crystals.

-

-

Absorbance Measurement:

-

Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader.

-

-

Data Analysis:

-

Calculate the percentage of cell viability for each concentration relative to the vehicle control.

-

Plot the percentage of viability against the compound concentration and determine the IC₅₀ (the concentration at which 50% of cell growth is inhibited) using non-linear regression analysis.

-

Part 2: Potential Neuroprotective Activity - Targeting Monoamine Oxidases

The structural features of indenamines, particularly their amine group and aromatic system, make them plausible candidates for interacting with neurological targets. The strategic incorporation of fluorine can enhance blood-brain barrier permeability, a critical prerequisite for CNS-active drugs.[2] While direct studies on fluorinated indenamines as neuroprotective agents are limited, the extensive research on other fluorinated heterocyclic compounds as inhibitors of Monoamine Oxidases (MAO) provides a strong rationale for exploring this avenue.[6][7][8]

Hypothesized Mechanism of Action: MAO Inhibition

Monoamine oxidases (MAO-A and MAO-B) are enzymes responsible for the degradation of monoamine neurotransmitters such as dopamine, serotonin, and norepinephrine.[9] Inhibition of MAO, particularly MAO-B, is a validated therapeutic strategy for Parkinson's disease, as it increases the levels of dopamine in the brain.[6][7] Many known MAO inhibitors possess an amine functional group and an aromatic ring system, which are present in indenamines. Fluorination of these structures has been shown to significantly enhance their inhibitory potency and selectivity.[6][7]

It is hypothesized that fluorinated indenamine derivatives could act as competitive and reversible inhibitors of MAO-B. The fluorinated phenyl ring could engage in favorable interactions within the active site of the enzyme, while the amine moiety interacts with key residues.

Caption: Experimental workflow for the Monoamine Oxidase (MAO) inhibition assay.

Experimental Protocol: In Vitro Monoamine Oxidase (MAO) Inhibition Assay

This fluorometric assay is a common method to screen for MAO inhibitors.

Principle: The assay measures the activity of MAO by monitoring the conversion of a non-fluorescent substrate (e.g., kynuramine) to a fluorescent product (4-hydroxyquinoline). The presence of an MAO inhibitor will reduce the rate of this conversion, leading to a decrease in the fluorescence signal.

Step-by-Step Methodology:

-

Reagent Preparation:

-

Prepare a phosphate buffer (e.g., 100 mM, pH 7.4).

-

Prepare solutions of recombinant human MAO-A and MAO-B enzymes in the buffer.

-

Prepare a solution of the substrate, kynuramine, in the buffer.

-

Prepare serial dilutions of the fluorinated indenamine derivatives and a known MAO inhibitor as a positive control (e.g., Pargyline for MAO-B).

-

-

Assay Procedure:

-

In a 96-well black plate, add the MAO-A or MAO-B enzyme solution to each well.

-

Add the test compounds at various concentrations to the respective wells.

-

Pre-incubate the plate at 37°C for 15 minutes to allow the inhibitor to bind to the enzyme.

-

-

Reaction Initiation and Measurement:

-

Initiate the reaction by adding the kynuramine substrate to all wells.

-

Immediately place the plate in a fluorescence microplate reader pre-set to 37°C.

-

Measure the fluorescence (Excitation: 320 nm, Emission: 405 nm) kinetically over a period of 30 minutes.

-

-

Data Analysis:

-

Calculate the rate of reaction (slope of the fluorescence versus time plot) for each concentration.

-

Determine the percentage of inhibition for each concentration relative to the vehicle control.

-

Plot the percentage of inhibition against the compound concentration and calculate the IC₅₀ value.

-

Conclusion and Future Directions

The strategic fluorination of the indenamine scaffold holds considerable promise for the development of novel therapeutic agents. Drawing from the potent anticancer activity of structurally related fluorinated indenoisoquinolines acting as Topoisomerase I poisons, there is a strong impetus to synthesize and evaluate fluorinated indenamines against a broad panel of cancer cell lines. Furthermore, the established success of fluorinated heterocyclic compounds as MAO inhibitors for neurodegenerative diseases provides a compelling rationale for investigating the neuroprotective potential of this compound class.

The experimental protocols detailed in this guide offer a robust framework for the initial biological characterization of newly synthesized fluorinated indenamine derivatives. Future research should focus on establishing a clear structure-activity relationship (SAR) to optimize potency and selectivity, followed by in vivo efficacy and safety studies in relevant animal models. The fusion of the privileged indenamine core with the unique properties of fluorine is poised to unlock a new generation of targeted therapies.

References

-

Design and Synthesis of Chlorinated and Fluorinated 7-Azaindenoisoquinolines as Potent Cytotoxic Anticancer Agents That Inhibit Topoisomerase I. PubMed Central. Available at: [Link]

-

Inhibition of monoamine oxidase by fluorobenzyloxy chalcone derivatives. RSC Publishing. Available at: [Link]

-

Chemistry of Fluorinated Pyrimidines in the Era of Personalized Medicine. PubMed. Available at: [Link]

-

Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems. PubMed Central. Available at: [Link]

-

Inhibition of monoamine oxidase by fluorobenzyloxy chalcone derivatives. PubMed Central. Available at: [Link]

-

Development of fluorine-substituted NH2-biphenyl-diarylpyrimidines as highly potent non-nucleoside reverse transcriptase inhibitors: Boosting the safety and metabolic stability. PubMed Central. Available at: [Link]

-

MD‐230254 and radiofluorinated monoamine oxidase inhibitors. ResearchGate. Available at: [Link]

-

Preferential inhibition of type B-MAO by new compounds, 1-[3-(dimethylamino)propyl]-5-methyl-3-phenyl-1H-indazole(FS32) and its N-desmethylated derivative (FS97). Semantic Scholar. Available at: [Link]

-

Anticancer Properties of Fluorinated Aminophenylhydrazines on A549 Lung Carcinoma Cell Line. PubMed Central. Available at: [Link]

-

Synthesis and Biological Evaluation of New Fluorinated and Chlorinated Indenoisoquinoline Topoisomerase I Poisons. PubMed Central. Available at: [Link]

-

The monoamine oxidase inhibition properties of selected structural analogues of methylene blue. PubMed. Available at: [Link]

-

The Impact of Fluorination on the Design of Histone Deacetylase Inhibitors. PubMed Central. Available at: [Link]

-

Advances in Cytotoxicity Testing: From In Vitro Assays to In Silico Models. MDPI. Available at: [Link]

-

FDA-Approved Fluorinated Anticancer Drugs. ResearchGate. Available at: [Link]

-

Fluorine in Medicinal Chemistry: A Review of Anticancer Agents. ResearchGate. Available at: [Link]

-

Synthesis of Fluorinated Amines: A Personal Account. PubMed Central. Available at: [Link]

-

Synthesis, characterisation and biological activities of N-phenyl-ethan-1-one-2,4-dimethyl-1,3-butadiene-1,4-thiazin derivatives. ResearchGate. Available at: [Link]

-

Synthesis and Anti-Inflammatory Effect of Some More New Fluorinated 3-Substituted Amino/ 3,5-Diamino-1,2,4-Triazine Derivatives as Lamotrigine Analogs. ResearchGate. Available at: [Link]

-

Synthesis of multiply fluorinated N-acetyl-D-glucosamine and D-galactosamine analogs via the corresponding deoxyfluorinated glucosazide and galactosazide phenyl thioglycosides. Beilstein Journals. Available at: [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Design and Synthesis of Chlorinated and Fluorinated 7-Azaindenoisoquinolines as Potent Cytotoxic Anticancer Agents That Inhibit Topoisomerase I - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis and Biological Evaluation of New Fluorinated and Chlorinated Indenoisoquinoline Topoisomerase I Poisons - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Chemistry of Fluorinated Pyrimidines in the Era of Personalized Medicine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Inhibition of monoamine oxidase by fluorobenzyloxy chalcone derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 7. Inhibition of monoamine oxidase by fluorobenzyloxy chalcone derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. The monoamine oxidase inhibition properties of selected structural analogues of methylene blue - PubMed [pubmed.ncbi.nlm.nih.gov]

(S)-4-Fluoro-2,3-dihydro-1H-inden-1-amine hydrochloride salt properties

An In-depth Technical Guide to (S)-4-Fluoro-2,3-dihydro-1H-inden-1-amine Hydrochloride: A Key Building Block for Modern Drug Discovery

Introduction

(S)-4-Fluoro-2,3-dihydro-1H-inden-1-amine hydrochloride is a chiral, fluorinated building block of significant interest to the pharmaceutical and life sciences industries. Its rigid bicyclic scaffold, combined with a stereodefined primary amine and a strategically placed fluorine atom, makes it a valuable synthon for constructing complex molecular architectures. This guide provides a comprehensive overview of its properties, synthesis, analysis, and applications, intended for researchers, medicinal chemists, and drug development professionals.

The incorporation of fluorine into drug candidates is a well-established strategy in medicinal chemistry to enhance pharmacological properties.[1] Fluorine's high electronegativity and small size can profoundly influence a molecule's pKa, lipophilicity, conformational preference, and metabolic stability.[1][2] These modulations can lead to improved potency, selectivity, bioavailability, and a longer half-life. The subject of this guide, with its specific stereochemistry and fluorine substitution, represents a sophisticated starting material designed to leverage these benefits in the pursuit of novel therapeutics.

Physicochemical and Spectroscopic Properties

(S)-4-Fluoro-2,3-dihydro-1H-inden-1-amine hydrochloride is typically supplied as a solid with a purity of 95% or higher.[3][4] Its core structure consists of a dihydroindene ring system, which imparts conformational rigidity, an essential trait for designing molecules with high target specificity.

Table 1: Core Physicochemical Properties

| Property | Value | Source(s) |

| Chemical Name | (S)-4-Fluoro-2,3-dihydro-1H-inden-1-amine hydrochloride | [3] |

| CAS Number | 1286734-90-4 | [3][4] |

| Molecular Formula | C₉H₁₁ClFN | [3] |

| Molecular Weight | 187.64 g/mol | [3] |

| Physical Form | Solid | [3] |

| Purity | ≥95% | [3][4] |

| InChI Key | CBWNFZYQNOKVAI-FVGYRXGTSA-N | [3] |

| SMILES | N[C@H]1CCC2=C(F)C=CC=C12.Cl | [4] |

| Storage | Room Temperature, Sealed in Dry Conditions | [5] |

Spectroscopic Profile (Expected)

While specific spectra depend on the acquisition conditions, the following characteristics are anticipated based on the molecule's structure:

-

¹H NMR: Distinct aromatic proton signals will show splitting patterns consistent with a 1,2,3-trisubstituted benzene ring, with additional coupling to the fluorine atom. Aliphatic protons of the five-membered ring will appear as complex multiplets. The methine proton adjacent to the amine (C1) will be a key diagnostic signal.

-

¹³C NMR: The spectrum will show nine distinct carbon signals. The carbon atom bonded to fluorine (C4) will exhibit a large one-bond C-F coupling constant, a hallmark of organofluorine compounds.

-

¹⁹F NMR: A single resonance is expected, with its chemical shift providing information about the electronic environment of the fluorine atom.

-

Mass Spectrometry (MS): The mass spectrum of the free base (C₉H₁₀FN) would show a molecular ion peak (M+) at m/z ≈ 151.1. High-resolution mass spectrometry (HRMS) is essential to confirm the elemental composition.

-

Infrared (IR) Spectroscopy: Characteristic peaks would include N-H stretching vibrations for the primary ammonium group, C-H stretches for aromatic and aliphatic groups, C=C stretching for the aromatic ring, and a strong C-F stretching band.

Synthesis and Chiral Purification

The synthesis of enantiomerically pure (S)-4-Fluoro-2,3-dihydro-1H-inden-1-amine typically originates from the corresponding ketone, 4-fluoro-1-indanone. The key challenge is the introduction of the amine group at the C1 position with absolute stereocontrol. A common and effective strategy involves the asymmetric reduction of an intermediate imine or oxime.

Conceptual Synthetic Workflow

The rationale for this pathway is its efficiency and the availability of robust catalytic systems for asymmetric reduction, which often provide high enantioselectivity and yield.

Caption: Proposed synthetic pathway from 4-fluoro-1-indanone.

Experimental Protocol: Asymmetric Synthesis

This protocol is a representative methodology based on established chemical principles. Specific reagents and conditions may require optimization.

-

Step 1: Oximation of 4-Fluoro-1-indanone

-

Rationale: Converting the ketone to an oxime provides a stable intermediate that is amenable to stereoselective reduction.

-

Procedure:

-

Dissolve 4-fluoro-1-indanone (1.0 eq) in a suitable solvent like ethanol.

-

Add hydroxylamine hydrochloride (1.2 eq) and a base such as sodium acetate (1.5 eq).

-

Heat the mixture to reflux and monitor the reaction by TLC until the starting material is consumed.

-

Cool the reaction, remove the solvent under reduced pressure, and partition the residue between water and ethyl acetate.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude 4-fluoro-1-indanone oxime. Purify by recrystallization or column chromatography if necessary.

-

-

-

Step 2: Asymmetric Reduction

-

Rationale: This is the critical enantioselective step. The use of a chiral catalyst or a chiral hydride source (e.g., a borane complex with a chiral ligand) directs the hydride attack to one face of the C=N double bond, preferentially forming the (S)-enantiomer.

-

Procedure:

-

In an inert atmosphere, dissolve the oxime (1.0 eq) in an anhydrous solvent like THF.

-

Add a pre-formed chiral reducing agent (e.g., borane complexed with a chiral oxazaborolidine catalyst) at a controlled temperature (e.g., 0 °C or lower).

-

Allow the reaction to stir for several hours, monitoring by TLC or HPLC.

-

Carefully quench the reaction with methanol, followed by aqueous HCl.

-

Basify the aqueous layer to pH > 10 with NaOH and extract the product with an organic solvent (e.g., dichloromethane).

-

Combine the organic extracts, dry, and concentrate to yield the crude (S)-4-fluoro-2,3-dihydro-1H-inden-1-amine free base.

-

-

-

Step 3: Hydrochloride Salt Formation

-

Rationale: Converting the amine to its hydrochloride salt enhances its stability and crystallinity, facilitating purification and handling.

-

Procedure:

-

Dissolve the crude amine in a minimal amount of a suitable solvent like diethyl ether or ethyl acetate.

-

Slowly add a solution of HCl in ether (1.1 eq) with stirring.

-

The hydrochloride salt will precipitate out of the solution.

-

Collect the solid by filtration, wash with cold ether, and dry under vacuum to yield the final product.

-

-

Analytical Quality Control